6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid
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Overview
Description
6-Benzyl-2-oxo-1,6,8-triazatricyclo[7400,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-oxo-1,6,8-triazatricyclo[7400,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The production process must adhere to stringent safety and quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The benzyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, play a significant role in determining the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in critical biological processes .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid: The parent compound.
6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide: A similar compound with an amide group instead of a carboxylic acid.
6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-methyl ester: A methyl ester derivative of the parent compound
Uniqueness
The uniqueness of this compound lies in its tricyclic structure and the presence of multiple functional groups. These features make it a versatile compound for various chemical reactions and research applications .
Properties
IUPAC Name |
6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-17-13-10-14(18(23)24)21(11-12-6-2-1-3-7-12)16(13)19-15-8-4-5-9-20(15)17/h1-10H,11H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKUVEBUQZYNGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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